Z-Trp-Lys(Boc)-NH2
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H39N5O6 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-6-amino-5-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C30H39N5O6/c1-30(2,3)41-28(38)32-16-10-9-15-24(26(31)36)34-27(37)25(17-21-18-33-23-14-8-7-13-22(21)23)35-29(39)40-19-20-11-5-4-6-12-20/h4-8,11-14,18,24-25,33H,9-10,15-17,19H2,1-3H3,(H2,31,36)(H,32,38)(H,34,37)(H,35,39)/t24-,25-/m0/s1 |
InChI Key |
FOXYPBFVPQJYCK-DQEYMECFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Synthesis Methodologies for Z Trp Lys Boc Nh2
Solution-Phase Peptide Synthesis Approaches for Protected Dipeptide Fragments
Solution-phase peptide synthesis (SPPS) is a classical and versatile method for the preparation of peptides and protected peptide fragments. thaiscience.infolookchem.comnih.gov Unlike solid-phase synthesis where the growing peptide chain is anchored to a resin, solution-phase synthesis involves carrying out all reactions in a homogeneous solution. This approach is particularly well-suited for the large-scale synthesis of short peptides and peptide fragments like Z-Trp-Lys(Boc)-NH2.
The general strategy for the solution-phase synthesis of this dipeptide involves the coupling of two appropriately protected amino acid derivatives: Nα-benzyloxycarbonyl-L-tryptophan (Z-Trp-OH) and Nε-tert-butoxycarbonyl-L-lysinamide (H-Lys(Boc)-NH2). To facilitate the formation of the amide bond between the carboxyl group of tryptophan and the α-amino group of lysine (B10760008), the carboxyl group of Z-Trp-OH must first be activated.
Utilization of Activated Esters in Carboxyl Group Activation
The activation of the carboxyl group is a critical step in peptide bond formation to enhance its electrophilicity and promote reaction with the amino group of the incoming amino acid. One of the most effective methods for carboxyl group activation is the formation of activated esters. psu.edu These esters contain a good leaving group, which is readily displaced by the nucleophilic amino group of the other amino acid derivative.
Application of Pentafluorophenyl Esters (e.g., Z-Trp-OPfp)
Pentafluorophenyl (Pfp) esters have emerged as highly efficient activated esters in peptide synthesis. psu.edu The strong electron-withdrawing nature of the pentafluorophenyl ring makes the ester highly susceptible to nucleophilic attack by the amino group, leading to rapid and clean peptide bond formation. rsc.org Pfp esters are generally crystalline, stable solids that can be easily handled and purified. psu.edu They also exhibit a lower susceptibility to spontaneous hydrolysis compared to other activated esters. psu.edu
In the synthesis of this compound, the pentafluorophenyl ester of Z-tryptophan (Z-Trp-OPfp) is prepared by reacting Z-Trp-OH with pentafluorophenol (B44920) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
Condensation Reactions: Coupling of Nα-Benzyloxycarbonyltryptophan Pentafluorophenyl Ester with Nε-tert-Butoxycarbonyllysinamide
The key bond-forming step in the synthesis of this compound is the condensation reaction between the activated Z-Trp-OPfp and H-Lys(Boc)-NH2. This reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF). The free α-amino group of H-Lys(Boc)-NH2 acts as a nucleophile, attacking the carbonyl carbon of the highly reactive pentafluorophenyl ester of Z-Trp. This results in the formation of a tetrahedral intermediate, which then collapses to form the desired peptide bond and release pentafluorophenol as a byproduct.
The reaction is generally clean and proceeds with high yield. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the desired product, this compound, can be isolated and purified by standard techniques such as precipitation, crystallization, or chromatography.
Protecting Group Strategies Applied in this compound Synthesis
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the various functional groups present in amino acids. peptide.com In the synthesis of this compound, two key protecting groups are employed: the benzyloxycarbonyl (Z) group for the Nα-protection of tryptophan and the tert-butoxycarbonyl (Boc) group for the side-chain (ε-amino) protection of lysine. peptide.comopenaccesspub.org
Role of Benzyloxycarbonyl (Z) Group for Nα-Protection of Tryptophan
The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the α-amino group of amino acids in solution-phase peptide synthesis. peptide.com Its primary role is to prevent the self-coupling of Z-Trp-OH molecules during the activation and coupling steps. The Z group is stable under the conditions required for peptide bond formation but can be readily removed under specific conditions, typically by catalytic hydrogenolysis or by treatment with strong acids like HBr in acetic acid. This orthogonality allows for the selective deprotection of the Nα-amino group for subsequent peptide chain elongation if required.
Role of tert-Butoxycarbonyl (Boc) Group for Lysine Side-Chain (ε-Amino) Protection
The lysine side chain contains a reactive ε-amino group that must be protected to prevent the formation of branched peptides. openaccesspub.org The tert-butoxycarbonyl (Boc) group is a common choice for this purpose due to its stability under a wide range of reaction conditions, including those used for the coupling of Z-Trp-OPfp. openaccesspub.orgluxembourg-bio.com The Boc group is an acid-labile protecting group, meaning it can be removed by treatment with moderately strong acids such as trifluoroacetic acid (TFA). openaccesspub.org This selective deprotection allows for the unmasking of the lysine side-chain amino group at a later stage for further modifications if necessary, while the peptide backbone and the Z-group on the N-terminus remain intact. openaccesspub.orgmdpi.com
| Reactant/Intermediate | Role in Synthesis |
| Z-Trp-OH | Starting material, provides the tryptophan residue with Nα-protection. |
| H-Lys(Boc)-NH2 | Starting material, provides the lysine residue with ε-amino protection and a C-terminal amide. |
| Pentafluorophenol | Reagent for the formation of the activated ester. |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent for the formation of the activated ester. |
| Z-Trp-OPfp | Activated intermediate, facilitates the peptide bond formation. |
| Protecting Group | Protected Functional Group | Key Features |
| Benzyloxycarbonyl (Z) | Nα-amino group of Tryptophan | Stable to coupling conditions; removable by hydrogenolysis or strong acid. peptide.com |
| tert-Butoxycarbonyl (Boc) | ε-amino group of Lysine | Stable to coupling conditions; removable by moderate acid (e.g., TFA). openaccesspub.org |
Selective Deprotection of this compound to Yield H-Trp-Lys(Boc)-NH2
Following the successful synthesis of the fully protected dipeptide this compound, a key subsequent step is the selective removal of the Z-group from the N-terminus to yield H-Trp-Lys(Boc)-NH2. This unmasks the α-amino group of the tryptophan residue, making it available for further peptide chain elongation or other modifications.
Catalytic Hydrogenolysis for Selective Z-Group Removal
The method of choice for the selective cleavage of the Z-group in the presence of a Boc group is catalytic hydrogenolysis. This reaction involves the use of a catalyst, typically palladium on a solid support like carbon (Pd/C), and a source of hydrogen.
The reaction proceeds under mild conditions, which is crucial for preserving the integrity of the rest of the molecule, including the acid-sensitive Boc group and the amide bond. The Z-group is cleaved to toluene (B28343) and carbon dioxide, while the α-amino group of tryptophan is liberated.
Table 2: Typical Conditions for Catalytic Hydrogenolysis of this compound
| Parameter | Condition | Purpose |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Facilitates the transfer of hydrogen to the Z-group, leading to its cleavage. |
| Hydrogen Source | Hydrogen gas (H2) or a hydrogen donor like ammonium (B1175870) formate | Provides the reducing agent necessary for the hydrogenolysis reaction. |
| Solvent | Methanol (B129727) (MeOH) or Ethanol (EtOH) | Dissolves the peptide and allows for efficient interaction with the catalyst. |
| Temperature | Room Temperature | Ensures mild reaction conditions to prevent side reactions and degradation of the Boc group. |
| Reaction Time | Typically 1-4 hours | Monitored by techniques like Thin Layer Chromatography (TLC) to ensure complete removal of the Z-group. |
The successful selective deprotection yields H-Trp-Lys(Boc)-NH2, a key intermediate for the synthesis of larger peptides or for the introduction of specific modifications at the N-terminus of the dipeptide. The orthogonality of the Z and Boc protecting groups is the cornerstone of this synthetic strategy, enabling the controlled and stepwise construction of complex peptide structures.
Advanced Purification and Characterization Methodologies for Synthetic Protected Dipeptide Intermediates
Chromatographic Techniques for High-Purity Protected Fragment Isolation
The isolation of Z-Trp-Lys(Boc)-NH2 in a highly pure form is paramount for its successful use in subsequent peptide synthesis steps. Chromatographic techniques are the cornerstone of this purification process, enabling the separation of the target dipeptide from a complex mixture of impurities. These impurities often include by-products from the cleavage of protecting groups, unreacted starting materials, and deletion or truncated peptide sequences.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Strategies for Protected Peptides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used method for the purification of synthetic peptides, including protected intermediates like this compound. researchgate.net The separation in RP-HPLC is based on the differential partitioning of the sample components between a non-polar stationary phase (typically silica (B1680970) chemically modified with C8 or C18 alkyl chains) and a polar mobile phase.
The presence of the hydrophobic benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups, in addition to the tryptophan side chain, gives this compound a significant non-polar character. This property dictates the choice of RP-HPLC conditions. A typical mobile phase system consists of an aqueous solvent (Solvent A), often containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), and an organic solvent (Solvent B), most commonly acetonitrile (B52724), also containing TFA. The TFA serves to sharpen the peaks and improve resolution by forming ion pairs with the peptide.
Purification is achieved by applying a gradient of increasing organic solvent concentration, which progressively elutes compounds of increasing hydrophobicity. For a protected dipeptide like this compound, a gradient starting from a moderate concentration of acetonitrile is generally effective. The elution is monitored by UV absorbance, typically at 220 nm for the peptide backbone and 280 nm for the tryptophan side chain. researchgate.net
Table 1: Illustrative RP-HPLC Parameters for the Purification of this compound
| Parameter | Value |
| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Expected Retention Time | ~25-30 minutes |
Note: This data is representative and illustrates a typical purification protocol. Actual retention times may vary based on the specific HPLC system and column used.
Solid-Phase Extraction (SPE) and Other Complementary Chromatographic Methods for Peptide Intermediates
While RP-HPLC is the gold standard for high-resolution purification, other chromatographic techniques can be employed for initial cleanup and sample preparation. Solid-Phase Extraction (SPE) is a valuable complementary method, particularly for desalting and concentrating the crude peptide mixture after synthesis and cleavage from the solid support. core.ac.ukrsc.org
For this compound, a reversed-phase SPE cartridge (e.g., C18) would be used. The crude peptide solution is loaded onto the conditioned cartridge. Polar impurities and salts are washed away with a low-organic-content solvent. The desired protected dipeptide, retained on the stationary phase due to its hydrophobicity, is then eluted with a higher concentration of organic solvent, such as acetonitrile or methanol (B129727). This process provides a partially purified and concentrated sample that is more suitable for final purification by preparative RP-HPLC.
Other chromatographic techniques like ion-exchange chromatography are generally less applicable for protected peptide intermediates because the protecting groups mask the charged functionalities. Similarly, gel permeation chromatography, which separates based on size, may not be effective in separating the target dipeptide from closely related impurities of similar molecular weight.
Spectroscopic and Spectrometric Characterization for Structural Elucidation of Protected Dipeptides
Following purification, it is crucial to confirm the identity and assess the purity of this compound. This is achieved through a combination of spectroscopic and spectrometric methods that provide detailed information about the compound's structure and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthetic peptides. Both one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR experiments can be performed to assign all the proton and carbon signals in the molecule.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the tryptophan and lysine (B10760008) residues, as well as the Z and Boc protecting groups. For instance, the aromatic protons of the Z group and the tryptophan indole (B1671886) ring would appear in the downfield region (around 7-8 ppm). The protons of the Boc group would be visible as a sharp singlet at approximately 1.4 ppm. researchgate.net The various aliphatic protons of the lysine side chain and the peptide backbone would resonate in the intermediate and upfield regions. The presence and integration of these signals confirm the successful incorporation of all components of the dipeptide. The absence of significant impurity peaks in the NMR spectrum is also a strong indicator of the compound's purity.
Table 2: Representative ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Representative Chemical Shift (ppm) |
| Trp Indole NH | ~10.8 |
| Amide NHs | ~7.9 - 8.3 |
| Z-group & Trp Aromatic C-H | ~7.0 - 7.6 |
| Z-group CH₂ | ~5.0 |
| α-CHs (Trp, Lys) | ~4.1 - 4.4 |
| Lys ε-CH₂ | ~2.8 |
| β, γ, δ-CH₂s (Trp, Lys) | ~1.2 - 3.1 |
| Boc (CH₃)₃ | ~1.4 |
Note: This data is illustrative and based on typical chemical shifts for protected amino acids in a peptide chain. Actual values can vary.
Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC-MS) for Molecular Weight and Purity Analysis
Mass spectrometry (MS) is a rapid and highly sensitive technique used to determine the molecular weight of a compound, thereby confirming its identity. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for peptides as it is a soft ionization technique that minimizes fragmentation.
The analysis of this compound by ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The calculated monoisotopic mass of this compound (C₃₁H₄₀N₅O₅) is 578.30 g/mol . The observation of a peak at or very near m/z 579.31 in the mass spectrum would provide strong evidence for the successful synthesis of the target compound.
Liquid Chromatography-Mass Spectrometry (LC-MS), which couples the separation power of HPLC with the detection capabilities of MS, is an even more powerful tool. It allows for the simultaneous assessment of purity by HPLC and confirmation of the molecular weight of the main peak and any impurities. researchgate.net This technique is invaluable for ensuring that the purified fraction from preparative HPLC indeed contains the desired this compound.
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-α-Benzyloxycarbonyl-L-tryptophyl-N-ε-tert-butoxycarbonyl-L-lysinamide |
| TFA | Trifluoroacetic Acid |
| ACN | Acetonitrile |
| Z | Benzyloxycarbonyl |
| Boc | tert-Butoxycarbonyl |
Application of Z Trp Lys Boc Nh2 As a Key Building Block in Complex Peptide Assembly
Integration into Convergent Fragment Condensation Schemes
The utility of this dipeptide is exemplified in the solution-phase synthesis of Melanotan II, a cyclic heptapeptide. beilstein-journals.org The synthesis strategy employs a [(2+2)+1+1] fragment condensation scheme. beilstein-journals.org In this process, Z-Trp-Lys(Boc)-NH2 acts as a key dipeptide ("2") fragment. It is first deprotected and then coupled with another dipeptide fragment to form a tetrapeptide, which is subsequently elongated and cyclized. beilstein-journals.orgnih.gov By incorporating two amino acid residues in a single coupling step, the number of synthetic and purification cycles is reduced, streamlining the assembly of the target molecule. acs.org
Strategic Utility in the Solution-Phase Synthesis of Larger Peptides and Analogs (e.g., Melanotan II Precursors)
The use of this compound is particularly well-documented in the first reported preparative solution-phase synthesis of Melanotan II. beilstein-journals.orgnih.gov In this synthesis, the dipeptide is not merely a theoretical building block but a practical and efficiently produced intermediate.
The assembly of this key precursor is achieved by coupling Nα-benzyloxycarbonyltryptophan pentafluorophenyl ester (Z-Trp-OPfp) with Nε-Boc-lysinamide. beilstein-journals.orgnih.gov This reaction proceeds with high efficiency, providing the desired protected dipeptide in excellent yield. The crude product can be purified to 95% purity through simple recrystallization and washing steps, avoiding the need for chromatography at this stage. beilstein-journals.orgnih.gov
The table below summarizes the key aspects of this synthetic step as reported in the literature. beilstein-journals.orgnih.gov
| Reactant 1 | Reactant 2 | Solvent System | Yield | Purity |
| Z-Trp-OPfp | Nε-Boc-lysinamide | THF/MeOH (4:1 v/v) | 96% | 95% |
Once formed, this dipeptide undergoes cleavage of the N-terminal Z-group to yield H-Trp-Lys(εBoc)-NH2, which is then elongated by coupling with other amino acid or peptide fragments to build the linear precursor of Melanotan II. beilstein-journals.orgnih.gov The presence of the Boc group on the lysine (B10760008) side chain and the amide at the C-terminus ensures that subsequent reactions are directed to the newly deprotected N-terminus of the tryptophan residue.
Advantages of Employing Protected Dipeptides in Mitigating Synthetic Challenges
The use of pre-formed, protected dipeptides like this compound offers significant advantages in overcoming common difficulties in peptide synthesis, particularly during the assembly of long or "difficult" sequences. sigmaaldrich.com
During solid-phase peptide synthesis (SPPS), the growing peptide chain, which is tethered to a resin, can fold and form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. chempep.comchemrxiv.org This aggregation can physically block reactive sites, leading to incomplete acylation and deprotection reactions, resulting in lower yields and the generation of deletion sequences that are difficult to purify. sigmaaldrich.compeptide.com
Introducing protected dipeptides is a key strategy to disrupt this process. sigmaaldrich.comchempep.com These building blocks act as "kink" inducers, mimicking the structure-breaking properties of proline. sigmaaldrich.compeptide.com The bulky protecting groups (Z and Boc) on this compound further contribute to steric hindrance that disrupts the regular hydrogen bonding patterns responsible for β-sheet formation. By adding two residues at once, the peptide chain is extended significantly in a single step, altering the aggregation-prone sequence and enhancing the solubility of the growing chain. sigmaaldrich.comchempep.com This leads to more efficient and predictable subsequent coupling reactions. sigmaaldrich.com
Purification is a critical and often time-consuming part of multi-step chemical synthesis. rsc.org In a convergent or fragment-based synthesis, each intermediate fragment must be purified before the next coupling step. acs.org The use of this compound simplifies this process considerably.
Firstly, synthesizing and purifying one dipeptide is more efficient than performing two separate cycles of coupling and purification for individual amino acids. Secondly, protected peptides often have significantly different solubility characteristics compared to their unprotected counterparts or the smaller starting materials. biotage.com As demonstrated in the synthesis of the Melanotan II precursor, the this compound dipeptide could be purified to a high degree by simple precipitation and washing, a direct consequence of its solubility profile in the chosen solvent systems. beilstein-journals.orgnih.gov This avoids the need for more complex and costly purification techniques like column chromatography for every intermediate, which is a significant advantage in large-scale synthesis. nih.gov
The following table illustrates the reduction in synthetic cycles when using a dipeptide fragment versus a stepwise approach.
| Synthesis Strategy | Step 1 | Step 2 | Total Cycles |
| Stepwise Addition | Couple Lysine, Purify | Couple Tryptophan, Purify | 2 |
| Fragment Condensation | Synthesize & Purify Dipeptide | Couple Dipeptide, Purify | 1 |
This reduction in cycles directly translates to fewer purification steps, saving time, and reducing the consumption of solvents and reagents. acs.org
Conformational Analysis and Theoretical Investigations of Protected Dipeptides Bearing Tryptophan and Lysine Residues
Computational Chemistry Approaches for Dipeptide Conformational Space Exploration
The vast conformational space available to a flexible molecule like Z-Trp-Lys(Boc)-NH2 necessitates the use of computational methods to identify energetically favorable structures. These approaches provide insights into the molecule's dynamic behavior and preferred shapes.
Density Functional Theory (DFT) Calculations for Energy Landscapes and Stable Conformations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It allows for the calculation of molecular energies with high accuracy, making it suitable for mapping the potential energy surface of a dipeptide and identifying its stable conformers. By systematically varying the key dihedral angles of this compound and calculating the corresponding energies, a detailed energy landscape can be constructed. The minima on this landscape correspond to the most stable conformations of the dipeptide.
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
While DFT provides accurate energy calculations, its computational cost can be prohibitive for exploring the full conformational space of a flexible peptide. Molecular Mechanics (MM) offers a more computationally efficient alternative. MM methods use a classical force field to approximate the potential energy of a molecule, allowing for rapid calculation of energies for a large number of conformations.
Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms in the peptide over time, governed by the forces calculated from the force field. researchtrends.net This approach provides a dynamic picture of the dipeptide's conformational landscape, revealing not only the stable conformations but also the transitions between them. MD simulations have been successfully employed to study the conformational states of various peptides containing tryptophan and lysine (B10760008), providing insights into their structural dynamics. researchtrends.netnih.govmdpi.com For instance, simulations can track the fluctuations in backbone and side-chain dihedral angles, offering a comprehensive sampling of the accessible conformations. nih.gov
Analysis of Backbone and Side-Chain Dihedral Angles (e.g., Ramachandran Plots)
The conformation of a peptide is largely defined by the rotational angles of its backbone, denoted as phi (φ) and psi (ψ). The Ramachandran plot is a fundamental tool in structural biology that visualizes the sterically allowed combinations of these angles for each amino acid residue. proteopedia.orgwikipedia.org By plotting ψ against φ, the plot reveals distinct regions corresponding to common secondary structures like α-helices and β-sheets. proteopedia.orgyoutube.com
For the Trp-Lys dipeptide unit, a Ramachandran plot would show the distribution of (φ, ψ) angles for both the tryptophan and lysine residues. Analysis of related tripeptides, such as Phe-Trp-Lys, has shown that these residues predominantly occupy the allowed regions of the Ramachandran plot, often corresponding to helical or sheet-like conformations. silae.itresearchgate.net The specific (φ, ψ) values for the most stable conformers of this compound, as determined by computational methods, can be plotted on a Ramachandran diagram to characterize their backbone geometry.
| Dihedral Angle | Description | Typical Allowed Regions |
| Phi (φ) | Rotation around the N-Cα bond | Varies depending on the amino acid and secondary structure. |
| Psi (ψ) | Rotation around the Cα-C' bond | Varies depending on the amino acid and secondary structure. |
| Omega (ω) | Rotation around the peptide bond (C'-N) | Typically planar (180° for trans, 0° for cis) due to partial double bond character. |
| Chi (χ) | Side-chain rotational angles | Determines the orientation of the amino acid side chains. |
Investigation of Intramolecular Non-Covalent Interactions and Their Influence on Conformation
Hydrogen Bonding Networks within Protected Dipeptide Structures
Hydrogen bonds are crucial in defining the secondary structure of peptides. In this compound, potential hydrogen bond donors include the N-H groups of the peptide backbone, the tryptophan indole (B1671886), and the lysine ammonium (B1175870) group. Acceptors include the carbonyl oxygens of the peptide backbone and the protecting groups. The formation of intramolecular hydrogen bonds can lead to compact, folded conformations. For example, a hydrogen bond between the N-H of the lysine residue and a carbonyl oxygen of the tryptophan residue can stabilize a turn-like structure. Computational studies can predict the geometry and strength of these hydrogen bonds in different conformers.
Aromatic (π-Stacking) and Other Non-Covalent Interactions Involving Tryptophan and Lysine Side Chains
The side chains of tryptophan and lysine offer possibilities for specific and influential non-covalent interactions. The large indole ring of tryptophan can engage in π-stacking interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge manner. This type of interaction is a significant driving force for the folding of many proteins and peptides.
Solvent Effects on Conformational Preferences of Protected Dipeptides
The field of peptide conformational analysis heavily relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations to elucidate the three-dimensional structures of peptides in solution. These studies are crucial for understanding how the surrounding solvent environment influences the intricate balance of forces that govern peptide folding and flexibility. The polarity, hydrogen-bonding capacity, and dielectric constant of the solvent are all critical factors that can stabilize or destabilize specific intramolecular hydrogen bonds and hydrophobic interactions, thereby dictating the predominant conformations a peptide will adopt.
While general principles of solvent effects on peptide conformation are well-established, their specific application to this compound remains unexplored in the available literature. Research on analogous, but structurally distinct, protected peptides offers some insight into the methodologies used. For instance, studies on other protected tryptophan- and lysine-containing peptides have utilized solvents such as dimethyl sulfoxide (B87167) (DMSO), water, and methanol (B129727) to investigate conformational changes. These studies typically report on changes in backbone dihedral angles (phi and psi), the stability of secondary structures like β-turns or extended conformations, and the orientation of amino acid side chains.
However, due to the unique combination of the N-terminal benzyloxycarbonyl (Z) group, the C-terminal amide (NH2), and the tert-Butoxycarbonyl (Boc) protecting group on the lysine side chain in this compound, direct extrapolation of findings from other peptides is not scientifically rigorous. The specific steric and electronic contributions of these protecting groups would uniquely influence the conformational landscape of the dipeptide and its interactions with different solvents.
Detailed Research Findings and Data Tables
As no specific research has been published on the solvent effects on the conformational preferences of this compound, there are no detailed research findings or data tables to present for this compound. The scientific community has not yet directed its focus to this particular molecule in the context of solvent-dependent conformational analysis.
Therefore, the following data table, which would typically be populated with experimental or theoretical data, remains empty.
Table 1: Solvent-Dependent Conformational Parameters for this compound
| Solvent System | Predominant Conformation(s) | Key Dihedral Angles (φ, ψ) | Intramolecular Hydrogen Bonds | Reference |
|---|
Future research, employing techniques like 2D NMR spectroscopy (e.g., ROESY, NOESY) and molecular dynamics simulations in various solvents, would be necessary to elucidate the conformational behavior of this compound and populate such a table. Such studies would provide valuable data on how the interplay between the bulky protecting groups and the solvent environment dictates the structural preferences of this dipeptide.
Future Research Directions and Methodological Innovations in Protected Dipeptide Chemistry
Development of Novel and Green Synthetic Routes for Z-Trp-Lys(Boc)-NH2 and Analogous Fragments
The chemical synthesis of protected dipeptides traditionally involves the use of hazardous solvents and excess reagents, leading to significant chemical waste. acs.orgtandfonline.com The pharmaceutical industry, in particular, is under pressure to adopt greener and more sustainable manufacturing processes. rsc.org Consequently, a major research thrust is the development of environmentally benign synthetic routes for peptide fragments like this compound.
Green Solvents and Reagents: A primary focus of green peptide chemistry is the replacement of conventional solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have toxicity concerns. rsc.org Research has identified several greener alternatives that are viable for both solution-phase and solid-phase peptide synthesis (SPPS). acs.org For instance, propylene (B89431) carbonate has been demonstrated as an effective green polar aprotic solvent for both coupling and deprotection reactions in Boc/benzyl-based solution-phase synthesis, yielding comparable results to traditional solvents. rsc.org Other promising green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). acs.org Some research groups have successfully used mixtures of green solvents, such as anisole (B1667542) and N-octylpyrrolidone (NOP), to replace DMF in all steps of SPPS, achieving high purity for synthesized peptides. tandfonline.com
Water is considered the ultimate green solvent, but the poor solubility of protected amino acids presents a challenge. acs.org Innovations to overcome this include the use of surfactants or performing syntheses at elevated temperatures with microwave assistance to improve efficiency and yield in aqueous media. nih.gov
Innovative Coupling and Protection Strategies: Beyond solvents, innovation is also occurring in coupling reagents and protecting group strategies. The development of novel, highly efficient coupling reagents aims to improve atom economy and reduce the formation of by-products. researchgate.net An emerging area is the concept of "GAP protecting groups," which are designed to confer specific solubility properties to the growing peptide chain. nih.gov This strategy facilitates a non-chromatographic purification method where the protected peptide can be selectively precipitated from the reaction mixture, streamlining the synthesis process and avoiding the need for polymer supports or extensive purification. nih.gov Furthermore, chemo-enzymatic peptide synthesis (CEPS) offers a sustainable alternative, using enzymes for specific bond formations, which avoids the need for protecting groups and harmful reagents. rsc.orgresearchgate.net
Table 1: Comparison of Traditional vs. Green Solvents in Peptide Synthesis
| Solvent | Type | Key Properties | Advantages in Peptide Synthesis | Disadvantages/Concerns |
|---|---|---|---|---|
| Dichloromethane (DCM) | Traditional | Volatile, good solvent for many organic compounds. | Effective for coupling and deprotection steps. | Suspected carcinogen, high volatility. rsc.org |
| N,N-Dimethylformamide (DMF) | Traditional | High boiling point, polar aprotic. | Excellent solubilizing properties for amino acids and peptides. | Reproductive toxicity, generates significant waste. tandfonline.comrsc.org |
| Propylene Carbonate (PC) | Green | High boiling point, polar aprotic, biodegradable. | Shown to be a viable replacement for DMF/DCM in both solution and solid-phase synthesis. acs.orgrsc.org | May require optimization for some reactions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Ether-based, derived from renewable resources. | Can replace DMF/DCM, especially in combination with other green solvents. acs.org | Lower polarity than DMF. |
| Water | Green | Universal solvent, non-toxic, non-flammable. | The ultimate green solvent; can be used with microwave-assisted SPPS. nih.govadvancedchemtech.com | Poor solubility of many protected amino acids. acs.org |
| Anisole/NOP Mixture | Green | Anisole is derivable from biomass. | Successfully used to replace DMF in all SPPS steps, yielding high-purity peptides. tandfonline.com | Requires use of a solvent mixture. |
Advanced Chromatographic Technologies for Enhanced Purification Efficiency of Protected Intermediates
The purification of synthetic peptide intermediates is a critical and often challenging step. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the established gold standard for peptide purification due to its high resolution. mdpi.combachem.comgilson.com However, it can be time-consuming and generate large volumes of solvent waste, especially at the preparative scale. xtalks.com Future research is focused on more efficient, sustainable, and scalable chromatographic technologies.
Innovations in Liquid Chromatography: High-performance flash chromatography (HPFC) is emerging as a rapid and efficient alternative to traditional preparative HPLC. biotage.com Studies have shown that HPFC can significantly reduce purification time and solvent consumption while handling larger sample loads per injection, making it a greener and more cost-effective option. xtalks.combiotage.com For particularly hydrophobic protected peptides, which can be difficult to purify, modified RP-HPLC techniques using eluents containing DMF have been shown to improve solubility and recovery. nih.gov
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) represents a significant technological leap. This continuous chromatography process can increase yield by over 10% and reduce solvent consumption by more than 30% compared to conventional single-column batch HPLC. bachem.com Other advanced techniques being explored include:
Hydrophilic Interaction Liquid Chromatography (HILIC): Useful for separating polar species that are poorly retained in RPLC. researchgate.netamericanpeptidesociety.org
Mixed-Mode Chromatography (MMC): Utilizes stationary phases with multiple interaction modes (e.g., ion exchange and hydrophobic), offering unique selectivity for complex separations. mdpi.comresearchgate.net
Supercritical Fluid Chromatography (SFC): Employs supercritical CO2 as the primary mobile phase, drastically reducing organic solvent use and offering fast, efficient purifications. researchgate.net
Table 2: Overview of Advanced Chromatographic Technologies for Peptide Purification
| Technique | Principle of Separation | Primary Application/Advantage | Limitations |
|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Gold standard for high-resolution purification of peptides and impurities. bachem.comamericanpeptidesociety.org | Can be slow and solvent-intensive at preparative scale. xtalks.com |
| Flash Chromatography (HPFC) | Hydrophobicity | Rapid, scalable purification with reduced solvent consumption and time. biotage.com | May require a final polishing step with HPLC for very high purity. biotage.com |
| Multicolumn Countercurrent (MCSGP) | Hydrophobicity (typically) | Continuous process, higher yield, and significantly reduced solvent use. bachem.com | Higher initial instrument cost. |
| Hydrophilic Interaction (HILIC) | Polarity/Hydrophilicity | Purification of very polar or modified peptides not well-retained by RPLC. mdpi.comamericanpeptidesociety.org | Can have lower loading capacity than RPLC. |
| Mixed-Mode (MMC) | Multiple (e.g., IEX + Hydrophobic) | Enhanced separation of complex mixtures and peptides with similar properties. mdpi.com | Method development can be more complex. |
| Supercritical Fluid (SFC) | Polarity/Hydrophobicity | "Green" chromatography with fast separation and reduced organic solvent waste. researchgate.net | Requires specialized equipment; solubility in CO2 can be a challenge. |
Integration of Computational Design for Optimized Protected Peptide Fragment Synthesis
Computational modeling is becoming an indispensable tool in modern chemistry, shifting peptide synthesis from a trial-and-error process to a more predictive and rational design pipeline. frontiersin.org The integration of computational methods offers the potential to accelerate development, optimize reaction conditions, and design novel peptide-based molecules with greater precision. nih.gov
Predictive Synthesis and Optimization: Computational tools can model the behavior of molecules, providing insights that guide the synthesis of fragments like this compound. nih.gov For instance, molecular dynamics (MD) simulations can be used to predict the conformational preferences of a peptide, which can influence the choice of protecting groups or coupling strategy to avoid side reactions or aggregation. acs.org Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be used to study reaction mechanisms in detail, helping to optimize conditions and predict the formation of by-products. researchgate.net This is particularly valuable for complex syntheses involving non-natural amino acids or modifications. researchgate.net
Designing for Function: Beyond just optimizing the synthesis itself, computational design is crucial for creating peptide fragments that are intended for a specific biological purpose. Structure-based design utilizes the 3D structure of a target protein to develop peptides that bind with high affinity and specificity. nih.gov Algorithms can predict how a dipeptide fragment might fit into a binding pocket and suggest modifications to enhance interaction. nih.gov Machine learning and AI are poised to revolutionize this space by analyzing vast datasets of peptide sequences and structures to "hallucinate" novel peptides with desired properties or to predict the success of a synthetic route, thereby reducing failures at the costly experimental stages. frontiersin.orgtandfonline.com
Table 3: Application of Computational Tools in Peptide Synthesis
| Computational Method | Application in Peptide Synthesis and Design | Research Finding/Example |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Predicting conformational ensembles of peptides; assessing stability of protected intermediates. | Used to analyze the influence of disulfide bonds on peptide conformation and binding affinity to a target protein. acs.org |
| QM/MM Hybrid Methods | Studying reaction mechanisms; predicting structures of peptides with non-standard amino acids. | Employed to calculate the structure of Yaku'amide, a complex peptide with dehydroamino acids that is difficult to synthesize. researchgate.net |
| Structure-Based Design (e.g., Docking) | Designing peptide sequences to bind to specific protein targets; predicting binding affinity. | Used to design peptide inhibitors by modeling their interaction with a target protein, followed by experimental validation. acs.orgnih.gov |
| Machine Learning (ML) / AI | Predicting successful reaction conditions; designing novel peptide sequences with specific functions. | ML models can be trained on large datasets to identify peptides that bind a particular receptor or to design novel protein folds. frontiersin.org |
Exploration of this compound and Its Derivatives in Scaffold-Based Peptide Mimetics Research
While peptides have immense therapeutic potential, their application can be limited by poor metabolic stability and bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. nih.govprismbiolab.com Protected dipeptides such as this compound are valuable building blocks in this field, serving as a foundation for creating more complex and stable molecular scaffolds. researchgate.net
Dipeptides as Scaffolds: The dipeptide unit can serve as a core element onto which other chemical moieties are built. The specific side chains of the tryptophan (hydrophobic, aromatic) and lysine (B10760008) (basic, nucleophilic handle after deprotection) residues provide distinct chemical features that can be crucial for interaction with a biological target. The protecting groups (Z and Boc) allow for selective, stepwise chemistry to incorporate the dipeptide into a larger, non-peptidic framework.
Mimicking Secondary Structures: A key strategy in peptidomimetic design is to create scaffolds that replicate the spatial arrangement of amino acid side chains found in protein secondary structures like α-helices and β-turns, which are often involved in protein-protein interactions (PPIs). nih.govprismbiolab.com A fragment like this compound could be used in the synthesis of such mimetics. For example, its constituent amino acids could be attached to a rigid, non-peptidic core, such as a diphenylacetylene (B1204595) or pyrrolopyrimidine scaffold, to project their side chains in a specific orientation that mimics a binding epitope. nih.govuq.edu.aunih.gov This approach combines the recognition elements of peptides with the stability of small molecules, creating powerful therapeutic modalities. prismbiolab.com The exploration of dipeptide derivatives in this context aims to generate novel molecules with enhanced stability, affinity, and specificity for a wide range of therapeutic targets. researchgate.net
Table 4: Examples of Scaffolds Used in Peptide Mimetics Research
| Scaffold Type | Structure Mimicked | Description | Example Application |
|---|---|---|---|
| Terphenyls | α-Helix | Aromatic rings linked to project side chains from one face of the molecule, mimicking the presentation of residues on an α-helix. nih.gov | Inhibition of protein-protein interactions. |
| Pyrrolopyrimidine | α-Helix | A heterocyclic scaffold designed to present substituents in a helical pattern. nih.gov | Modulation of protein-protein interactions. |
| Diphenylacetylene | Extended/Turn Structures | A rigid linear scaffold used to position functional groups at a defined distance and orientation. uq.edu.aunih.gov | Development of antimicrobial peptide mimetics. uq.edu.au |
| Dihydroquinolinone | β-Turn/Loop | A bicyclic lactam structure designed to mimic the turn conformation of a peptide backbone. researchgate.net | Used as a building block for HIV-1 protease inhibitors. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
